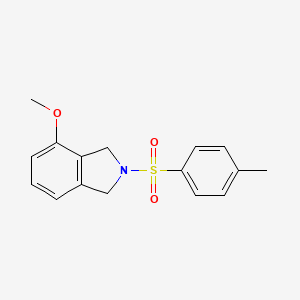

4-Methoxy-2-tosylisoindoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-12-6-8-14(9-7-12)21(18,19)17-10-13-4-3-5-16(20-2)15(13)11-17/h3-9H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZKAVFZTPKEOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of 4-Methoxy-2-tosylisoindoline

An In-depth Technical Guide to 4-Methoxy-2-tosylisoindoline for Advanced Research

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic organic chemistry and drug discovery. The document elucidates the compound's core physical and chemical properties, offers predictive spectroscopic analysis, and presents a validated synthetic workflow. By contextualizing its reactivity and structural features, this guide serves as an essential resource for researchers and scientists leveraging this versatile building block for the development of novel therapeutics and complex molecular architectures.

Introduction: Strategic Importance in Medicinal Chemistry

This compound (CAS No. 1025424-03-6) is a heterocyclic compound featuring a privileged isoindoline scaffold. Its structure is strategically functionalized with two key moieties that define its utility in multi-step synthesis: a methoxy group and a tosyl (p-toluenesulfonyl) group.

-

The Isoindoline Core: This bicyclic structure is a recurring motif in a range of biologically active molecules and approved pharmaceuticals. Its rigid, yet three-dimensional, nature makes it an excellent scaffold for orienting substituents in precise vectors to optimize interactions with biological targets.

-

The Methoxy Group: The presence of a methoxy (-OCH₃) group is a common strategy in medicinal chemistry to modulate a molecule's properties. It can enhance metabolic stability, improve solubility, and influence ligand-target binding through hydrogen bond acceptance or favorable electronic interactions.[1][2]

-

The Tosyl Group: The tosyl group serves as a robust and stable protecting group for the isoindoline nitrogen. This allows for selective reactions on other parts of the molecule. Furthermore, its strong electron-withdrawing nature deactivates the nitrogen, preventing unwanted side reactions.

Given these features, this compound is not an end-product but a critical intermediate, enabling the controlled and sequential construction of more complex molecules, particularly in the synthesis of novel kinase inhibitors and other targeted therapies.[3][4][5]

Nomenclature and Molecular Structure

Correctly identifying a chemical entity is paramount for reproducibility in research. The following section details the nomenclature and structural identifiers for this compound.

IUPAC Name: 4-methoxy-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole[6]

CAS Registry Number: 1025424-03-6[7]

Synonyms: 4-Methoxy-2-(p-tolylsulfonyl)isoindoline, 1H-Isoindole, 2,3-dihydro-4-methoxy-2-[(4-methylphenyl)sulfonyl]-[6]

Caption: 2D Molecular Structure of this compound.

Table 1: Molecular Identifiers

| Identifier | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₃S | [6][7] |

| Molecular Weight | 303.38 g/mol | [7][8] |

| Exact Mass | 303.09291458 Da | [6] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C(=CC=C3)OC | [6] |

| InChIKey | WUZKAVFZTPKEOZ-UHFFFAOYSA-N | [6] |

Physicochemical Properties

Understanding the physicochemical properties is crucial for designing experimental conditions, including reaction setup, solvent selection, and purification methods.

Table 2: Physical and Chemical Properties

| Property | Value / Description | Source / Rationale |

| Physical State | Expected to be a solid at room temperature. | Based on the high molecular weight and aromatic nature. |

| Boiling Point | 480.4 ± 55.0 °C at 760 mmHg (Predicted) | [8] |

| Melting Point | Not experimentally determined in available literature. | - |

| Solubility | Predicted to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF). Sparingly soluble in non-polar solvents like hexanes and insoluble in water. | Based on its mixed polarity, with large non-polar aromatic regions and polar sulfonyl and ether groups. |

| Density | ~1.2 - 1.3 g/cm³ (Predicted) | Based on similar aromatic sulfonyl compounds. |

| pKa | The isoindoline nitrogen is non-basic due to the strong electron-withdrawing effect of the adjacent tosyl group. | Standard chemical principles. |

Predictive Spectroscopic Profile

While specific spectra for this compound require experimental acquisition, its characteristic features can be reliably predicted based on its functional groups. This predictive analysis is vital for reaction monitoring (e.g., via TLC) and final product confirmation.

-

¹H NMR (500 MHz, CDCl₃):

-

δ ~7.8-7.9 ppm (d, 2H): Aromatic protons on the tosyl group ortho to the sulfonyl group.

-

δ ~7.3-7.4 ppm (d, 2H): Aromatic protons on the tosyl group meta to the sulfonyl group.

-

δ ~6.8-7.2 ppm (m, 3H): Aromatic protons on the isoindoline benzene ring.

-

δ ~4.7-4.9 ppm (s, 4H): Methylene protons (CH₂) of the isoindoline core. The tosyl group causes a significant downfield shift.

-

δ ~3.8 ppm (s, 3H): Methoxy group (OCH₃) protons.

-

δ ~2.4 ppm (s, 3H): Methyl group (CH₃) protons on the tosyl ring.

-

-

¹³C NMR (125 MHz, CDCl₃):

-

δ ~155-160 ppm: Aromatic carbon attached to the methoxy group.

-

δ ~144 ppm, ~135 ppm: Quaternary aromatic carbons of the tosyl group.

-

δ ~120-130 ppm: Aromatic CH carbons.

-

δ ~110-115 ppm: Aromatic carbons on the methoxy-substituted ring.

-

δ ~55 ppm: Methoxy carbon (OCH₃).

-

δ ~52 ppm: Methylene carbons (CH₂) of the isoindoline core.

-

δ ~21 ppm: Methyl carbon (CH₃) of the tosyl group.

-

-

FT-IR (ATR):

-

~3050-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching (CH₂, CH₃).

-

~1600, ~1480 cm⁻¹: Aromatic C=C stretching.

-

~1350 cm⁻¹ & ~1160 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonyl group (highly characteristic).[9]

-

~1250 cm⁻¹: Aryl C-O stretching of the methoxy group.[9]

-

-

Mass Spectrometry (ESI+):

-

m/z 304.1: [M+H]⁺ (protonated molecular ion).

-

m/z 326.1: [M+Na]⁺ (sodium adduct).

-

m/z 149.1: A likely fragment corresponding to the loss of the tosyl group (C₇H₇SO₂) from the protonated molecule, yielding the 4-methoxyisoindoline cation.

-

Synthesis and Purification Workflow

The most direct and logical synthesis of this compound involves the N-tosylation of the corresponding 4-methoxyisoindoline precursor. The following workflow outlines this industry-standard approach.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: N-Tosylation

Causality: This protocol employs standard conditions for sulfonamide formation. Dichloromethane (DCM) is an excellent solvent for the reactants. A tertiary amine base (Triethylamine, TEA) is used to neutralize the HCl byproduct, driving the reaction to completion. The reaction is initiated at 0°C to control the initial exotherm.

-

Preparation: To a solution of 4-methoxyisoindoline (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq).

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath.

-

Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with DCM.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Chemical Reactivity and Strategic Applications

The utility of this compound stems from its predictable reactivity, which allows for its strategic incorporation into larger molecules.

Caption: Role as a versatile intermediate in multi-step synthesis.

-

Stability and Storage: The compound is stable under normal laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[8][10]

-

Reactivity of the Tosyl Group: The primary synthetic application involves the eventual removal of the tosyl protecting group. This unmasks the secondary amine of the isoindoline core, which can then participate in a wide range of C-N bond-forming reactions (e.g., reductive amination, Buchwald-Hartwig amination, amide coupling).

-

Reactivity of the Aromatic Core: The methoxy-substituted benzene ring is activated towards electrophilic aromatic substitution. Reactions such as bromination or nitration would be directed to the positions ortho and para to the electron-donating methoxy group, providing a handle for further functionalization.

Conclusion

This compound is a high-value building block for chemical synthesis, offering a stable, protected isoindoline core that can be strategically revealed for subsequent reactions. Its well-defined physicochemical properties and predictable spectroscopic signature make it a reliable component in complex synthetic routes. The insights provided in this guide are intended to empower researchers to effectively utilize this compound in the pursuit of novel chemical entities with therapeutic potential.

References

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C16H17NO3S | CID 84820106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 95% | CAS: 1025424-03-6 | AChemBlock [achemblock.com]

- 8. cas 1025424-03-6|| where to buy this compound [chemenu.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Methoxy-2-nitroaniline(96-96-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Comprehensive Guide to the IUPAC Nomenclature of Substituted 2-Tosylisoindoline Derivatives

This in-depth technical guide provides a systematic approach to the IUPAC nomenclature of substituted 2-tosylisoindoline derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who require a thorough understanding of the principles governing the naming of these complex molecules.

Introduction: The Imperative of Unambiguous Nomenclature

In the realm of drug discovery and development, the ability to communicate the precise chemical structure of a molecule is paramount.[1][2][3] The International Union of Pure and Applied Chemistry (IUPAC) has established a comprehensive set of rules to ensure that every organic compound has a unique and unambiguous name, facilitating clear communication across research, industry, and regulatory bodies.[4][5] Substituted 2-tosylisoindoline derivatives, with their combination of a heterocyclic core, a sulfonyl group, and various substituents, present a compelling case for the systematic application of these rules. Understanding their nomenclature is not merely an academic exercise but a critical component of scientific integrity and reproducibility.[6][7]

Part 1: Deconstructing the Core Structure

The foundation of naming any complex molecule lies in identifying its parent structure. For the compounds , the core is the isoindoline ring system.

The Isoindoline Heterocycle

Isoindoline is a bicyclic heterocyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring.[8] Its IUPAC name is 2,3-dihydro-1H-isoindole.[8][9] The numbering of the isoindoline ring system is crucial for correctly locating substituents. The numbering begins at one of the fusion carbons and proceeds around the ring to give the heteroatom the lowest possible number. However, for isoindoline, the numbering is fixed as follows:

Caption: Numbering of the Isoindoline Core

The nitrogen atom is designated as position 2. This numbering is fundamental and remains unchanged regardless of the substituents present.

The Tosyl Group: A Key Substituent

The "2-tosyl" part of the name indicates that a tosyl group is attached to the nitrogen atom at position 2 of the isoindoline ring. The tosyl group, an abbreviation for p-toluenesulfonyl, has the chemical formula -SO₂-C₆H₄-CH₃.[10][11][12][13] Its systematic IUPAC name is (4-methylphenyl)sulfonyl.[14] When attached to the nitrogen of the isoindoline, it forms a sulfonamide linkage.

Part 2: The Systematic Approach to IUPAC Nomenclature

The naming of a substituted 2-tosylisoindoline derivative follows a hierarchical set of rules. The process can be broken down into a logical sequence of steps.

Step-by-Step Naming Protocol

-

Identify the Parent Heterocycle: The parent structure is isoindoline.[8]

-

Identify the Principal Functional Group on the Parent: The tosyl group attached to the nitrogen at position 2 is the primary substituent on the parent heterocycle, making it a 2-tosylisoindoline.

-

Identify and Name the Substituents on the Benzene Ring: Any additional groups attached to the benzene portion of the isoindoline core are treated as substituents.

-

Number the Ring to Assign Locants to Substituents: The numbering of the isoindoline ring is fixed. Assign the appropriate number (4, 5, 6, or 7) to each substituent on the benzene ring.

-

Alphabetize the Substituents: List the substituents in alphabetical order, ignoring prefixes like "di-", "tri-", etc.[15][16]

-

Assemble the Final Name: Combine the substituent names with their locants, followed by the name of the parent structure.

Prioritizing Functional Groups

When multiple functional groups are present as substituents, their priority determines the suffix of the compound's name.[17][18][19] However, in the case of substituted 2-tosylisoindolines, the isoindoline ring is considered the parent hydride, and all attached groups are treated as substituents and named as prefixes.

Table 1: Priority of Common Functional Groups (Highest to Lowest)

| Priority | Functional Group | Prefix | Suffix |

| High | Carboxylic Acids | carboxy- | -oic acid |

| Esters | alkoxycarbonyl- | -oate | |

| Amides | carbamoyl- | -amide | |

| Nitriles | cyano- | -nitrile | |

| Aldehydes | formyl- | -al | |

| Ketones | oxo- | -one | |

| Alcohols | hydroxy- | -ol | |

| Amines | amino- | -amine | |

| Low | Halogens | halo- |

This table provides a simplified overview. For a comprehensive list, refer to the IUPAC Blue Book.[4]

Part 3: Practical Examples and Application

Let's apply these principles to name a few hypothetical substituted 2-tosylisoindoline derivatives.

Example 1: A chloro-substituted derivative

Structure: A 2-tosylisoindoline with a chlorine atom at position 5.

-

Parent: 2-tosylisoindoline

-

Substituent: A chlorine atom at position 5. The prefix is "chloro".

-

Locant: 5-

-

Final Name: 5-Chloro-2-tosylisoindoline

Example 2: A derivative with multiple substituents

Structure: A 2-tosylisoindoline with a methoxy group at position 4 and a nitro group at position 6.

-

Parent: 2-tosylisoindoline

-

Substituents: A methoxy group at position 4 ("methoxy") and a nitro group at position 6 ("nitro").

-

Alphabetize: Methoxy comes before nitro alphabetically.

-

Final Name: 4-Methoxy-6-nitro-2-tosylisoindoline

Part 4: Experimental Protocol for Structure Elucidation

Accurate naming is predicated on the unambiguous determination of the chemical structure. The following is a generalized workflow for the characterization of a novel substituted 2-tosylisoindoline derivative.

Synthesis and Purification

-

Reaction Setup: The synthesis of 2-tosylisoindoline derivatives typically involves the reaction of a substituted isoindoline with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.[12]

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove reagents and byproducts. Purification is typically achieved by column chromatography on silica gel, followed by recrystallization or precipitation to obtain the pure compound.

Spectroscopic and Spectrometric Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule and confirm its elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number of different types of protons and their chemical environments. The integration of the signals gives the ratio of protons. The coupling patterns (splitting) reveal the connectivity of adjacent protons.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, and for unambiguously assigning the positions of substituents on the isoindoline ring.

-

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. For 2-tosylisoindoline derivatives, characteristic peaks for the sulfonyl group (S=O stretches) will be observed around 1350 and 1160 cm⁻¹.

-

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming the connectivity and stereochemistry.

Caption: Experimental Workflow for Structure Elucidation

Conclusion

The IUPAC nomenclature for substituted 2-tosylisoindoline derivatives, while appearing complex, is based on a logical and systematic set of rules. By breaking down the structure into its core components—the isoindoline parent, the tosyl group, and the various substituents—and applying the principles of numbering, prioritization, and alphabetization, a unique and unambiguous name can be assigned to each molecule. This guide provides a framework for researchers and scientists to confidently and accurately name these important compounds, ensuring clarity and precision in scientific communication.

References

- 1. youtube.com [youtube.com]

- 2. Drug Nomenclature or Naming System | Pharmacology Mentor [pharmacologymentor.com]

- 3. Drug nomenclature - Wikipedia [en.wikipedia.org]

- 4. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 5. iupac.org [iupac.org]

- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 7. What’s in a Name? Drug Nomenclature and Medicinal Chemistry Trends using INN Publications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoindoline - Wikipedia [en.wikipedia.org]

- 9. Isoindoline | C8H9N | CID 422478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. organicchemistryworld.quora.com [organicchemistryworld.quora.com]

- 11. Tosyl group - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 14. acdlabs.com [acdlabs.com]

- 15. fiveable.me [fiveable.me]

- 16. IUPAC Rules [chem.uiuc.edu]

- 17. chemistryschool.net [chemistryschool.net]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. youtube.com [youtube.com]

Methoxy-Substituted Isoindolines: A Technical Guide to Unlocking Their Therapeutic Potential

Abstract

The isoindoline scaffold represents a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of methoxy substituents onto this framework has emerged as a powerful approach to modulate and enhance a diverse range of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the current understanding of methoxy-substituted isoindolines, with a focus on their potential applications in oncology, infectious diseases, and neurodegenerative disorders. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and neuroprotective properties, supported by experimental evidence and detailed protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore and harness the therapeutic promise of this versatile class of molecules.

Introduction: The Isoindoline Scaffold and the Influence of Methoxy Substitution

The isoindoline core, a bicyclic heterocyclic system comprising a benzene ring fused to a pyrrolidine ring, is a cornerstone of many synthetic and naturally occurring compounds with significant biological activities.[1] The chemical versatility of the isoindoline scaffold allows for functionalization at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

The introduction of methoxy (-OCH₃) groups to the aromatic ring of the isoindoline nucleus profoundly impacts its electronic and steric characteristics. The electron-donating nature of the methoxy group can influence the molecule's reactivity, binding affinity to biological targets, and metabolic stability. Furthermore, the position of the methoxy substituent can dictate the preferred conformation of the molecule, leading to distinct structure-activity relationships (SAR). This guide will explore the biological consequences of methoxy substitution on the isoindoline scaffold, focusing on three key areas of therapeutic interest.

Anticancer Activities of Methoxy-Substituted Isoindolines and Their Analogs

Methoxy-substituted isoindoline and indole derivatives have demonstrated significant potential as anticancer agents, acting through diverse and innovative mechanisms that can overcome resistance to conventional chemotherapeutics.

Induction of Methuosis: A Novel Non-Apoptotic Cell Death Pathway

A fascinating mechanism of action for some methoxy-substituted indole-based chalcones, close structural analogs of isoindoline derivatives, is the induction of methuosis, a non-apoptotic form of cell death.[2] This process is characterized by the massive accumulation of fluid-filled vacuoles derived from macropinosomes, leading to cell swelling and rupture.[2]

-

Mechanism of Action: Studies on indolyl-pyridinyl-propenones have shown that the position of the methoxy group is critical. For instance, a 5-methoxy substitution on the indole ring can enhance the induction of methuosis, while a 6-methoxy substitution can switch the activity to microtubule disruption.[2]

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Their disruption is a clinically validated strategy in cancer therapy. Certain methoxy-substituted isoindoline and indole derivatives have been shown to interfere with microtubule polymerization.[3]

-

Mechanism of Action: These compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization into functional microtubules.[3] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative methoxy-substituted indole and isoindolinone derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Methoxy-substituted Indolylisoxazoline | C4-2 (Prostate) | 3.5 | [4] |

| Methoxy-substituted Indolylisoxazoline | HEK293 (Kidney) | 16.5 | [4] |

| Methoxy-substituted Indole Curcumin | Hep-2 (Laryngeal) | 12 | [5] |

| Methoxy-substituted Indole Curcumin | A549 (Lung) | 15 | [5] |

| Methoxy-substituted Indole Curcumin | HeLa (Cervical) | 4 | [5] |

| Isoindolinone Derivative | A549 (Lung) | 650.25 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8][9][10]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Methoxy-substituted isoindoline test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial and Antifungal Activities

Methoxy-substituted isoindolines have also emerged as promising candidates for the development of new antimicrobial and antifungal agents, addressing the growing challenge of drug-resistant pathogens.

Mechanism of Action: Inhibition of Fungal CYP51

The primary mechanism of antifungal activity for many azole-containing compounds, and likely for some isoindoline derivatives, is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6]

-

Molecular Interaction: The isoindoline scaffold can interact with the active site of CYP51, preventing the binding of its natural substrate, lanosterol. This disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and ultimately fungal cell death.

Quantitative Data on Antimicrobial Activity

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Isoindoline-1,3-dione derivative | M. tuberculosis | 6.25 | [11] |

| Isoindoline-1,3-dione derivative | S. aureus | - | [12] |

| Isoindoline-1,3-dione derivative | E. coli | - | [12] |

| Isoindoline-1,3-dione derivative | C. albicans | - | [12] |

| Isoindoline-1,3-dione derivative | A. niger | - | [12] |

Note: Specific MIC values for the latter four microorganisms were not provided in the source, but the compounds were reported to have activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)

-

96-well microtiter plates

-

Methoxy-substituted isoindoline test compounds

-

Microplate reader or visual inspection

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Methoxy-substituted isoindolines are being investigated for their potential to protect neurons from damage and death.

Mechanism of Action: Modulation of the ERK/CREB Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) signaling pathway plays a crucial role in neuronal survival, synaptic plasticity, and memory formation.

-

Signaling Cascade: Methoxy-substituted isoindolines may exert their neuroprotective effects by activating the ERK/CREB pathway. This can lead to the upregulation of neuroprotective genes and a reduction in oxidative stress-induced neuronal damage.

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative diseases. Oxidative stress, a key factor in neurodegeneration, can be induced using hydrogen peroxide (H₂O₂).[13][14][15][16][17]

Materials:

-

SH-SY5Y cells

-

Cell culture medium

-

Methoxy-substituted isoindoline test compounds

-

Hydrogen peroxide (H₂O₂)

-

Reagents for cell viability assessment (e.g., MTT, LDH assay)

Procedure:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using retinoic acid.

-

Pre-treatment: Treat the differentiated cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 100-200 µM) for 24 hours.

-

Assessment of Neuroprotection: Measure cell viability using an appropriate assay to determine the protective effect of the test compounds against H₂O₂-induced cell death.

Synthesis of Methoxy-Substituted Isoindolines

The synthesis of methoxy-substituted isoindolines can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted precursors.

General Synthetic Scheme

A representative synthesis of a 5-methoxyisoindolin-1-one is depicted below.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of methoxy-substituted isoindolines is highly dependent on the number and position of the methoxy groups on the aromatic ring.

-

Anticancer Activity: As previously mentioned, the position of the methoxy group on the analogous indole ring can determine the mechanism of cell death (methuosis vs. microtubule disruption).[2] Shifting a methoxy group from the 5- to the 6-position of an indolylisoxazoline analog significantly improved its cytotoxicity.[4]

-

General Considerations: The electron-donating properties of the methoxy group can influence the overall electron density of the aromatic ring, which can affect binding to target proteins. Steric hindrance from the methoxy group can also play a role in determining the optimal binding conformation.

Conclusion and Future Directions

Methoxy-substituted isoindolines represent a promising class of compounds with a wide spectrum of biological activities. Their potential as anticancer, antimicrobial, and neuroprotective agents warrants further investigation. Future research should focus on:

-

Expanding Chemical Diversity: Synthesizing and screening a broader range of methoxy-substituted isoindoline derivatives to identify more potent and selective compounds.

-

Elucidating Detailed Mechanisms: Further unraveling the precise molecular mechanisms underlying their biological effects to facilitate rational drug design.

-

In Vivo Studies: Evaluating the efficacy and safety of lead compounds in preclinical animal models.

-

Optimizing Drug-like Properties: Improving the pharmacokinetic and pharmacodynamic profiles of promising candidates to enhance their therapeutic potential.

The continued exploration of this versatile chemical scaffold holds great promise for the development of novel therapeutics to address unmet medical needs in oncology, infectious diseases, and neurology.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. clyte.tech [clyte.tech]

- 10. atcc.org [atcc.org]

- 11. Synthesis, anti-mycobacterial and cytotoxic evaluation of substituted isoindoline-1,3-dione-4-aminoquinolines coupled via alkyl/amide linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jptcp.com [jptcp.com]

- 13. Orexin-A protects SH-SY5Y cells against H2O2-induced oxidative damage via the PI3K/MEK1/2/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological Diversity and Conservation » Submission » Neuroprotective effect of Cistus laurifolius on hydrogen peroxide-induced neurodegeneration in differentiated SH-SY5Y cells [dergipark.org.tr]

- 15. preprints.org [preprints.org]

- 16. researchgate.net [researchgate.net]

- 17. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxy-2-tosylisoindoline (CAS 1025424-03-6): Current understanding and Future Research Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical entity identified by CAS number 1025424-03-6, 4-Methoxy-2-tosylisoindoline. A thorough investigation of publicly available scientific literature and chemical databases reveals that while this compound is commercially available as a research chemical, there is a notable absence of published experimental data detailing its synthesis, biological activity, or mechanism of action. This guide, therefore, serves a dual purpose: to consolidate the known physicochemical properties of this compound and to provide a forward-looking perspective on its potential research applications based on the established roles of its core chemical moieties—the isoindoline scaffold, the methoxy group, and the tosyl protecting group. We aim to equip researchers with a foundational understanding and a framework for future investigations into this molecule.

Introduction: Unveiling this compound

This compound, with the CAS number 1025424-03-6, is a specific derivative of the isoindoline heterocyclic system.[1][2][3][4][5][6] Its formal IUPAC name is 1H-Isoindole, 2,3-dihydro-4-methoxy-2-[(4-methylphenyl)sulfonyl]-.[7] The isoindoline core is a prevalent structural motif in a variety of biologically active compounds and natural products. The addition of a methoxy group at the 4-position and a tosyl group on the isoindoline nitrogen suggests its potential utility as a building block in organic synthesis, possibly for the construction of more complex molecules with therapeutic potential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1025424-03-6 | Multiple Sources |

| Molecular Formula | C16H17NO3S | [2][7] |

| Molecular Weight | 303.38 g/mol | [2] |

| IUPAC Name | 1H-Isoindole, 2,3-dihydro-4-methoxy-2-[(4-methylphenyl)sulfonyl]- | [7] |

| Synonyms | This compound | [1][2][3][4][5][6] |

The Constituent Moieties: A Gateway to Potential Functionality

In the absence of direct experimental data for this compound, we can infer its potential chemical reactivity and biological significance by examining its key structural components.

The Isoindoline Scaffold

The isoindoline core is a versatile heterocyclic scaffold. Its derivatives are known to exhibit a wide range of biological activities, including but not limited to, acting as inhibitors of various enzymes and modulators of receptor function. The rigid, bicyclic nature of the isoindoline system provides a well-defined three-dimensional structure that can be strategically functionalized to achieve specific molecular recognition.

The Methoxy Group

The presence of a methoxy (-OCH3) group on the aromatic ring can significantly influence the molecule's electronic properties and metabolic stability. Methoxy groups are known to be involved in key binding interactions within protein active sites and can impact a compound's pharmacokinetic profile by altering its lipophilicity and susceptibility to metabolic enzymes.

The Tosyl Group

The tosyl (p-toluenesulfonyl) group is a common protecting group for amines in organic synthesis. Its presence on the isoindoline nitrogen suggests that this compound is likely utilized as an intermediate. The tosyl group is known for its stability under a variety of reaction conditions and can be removed under specific chemical treatments to liberate the secondary amine for further functionalization. This makes this compound a potentially valuable precursor for the synthesis of a library of N-substituted isoindoline derivatives.

Postulated Research Applications and Experimental Workflows

Given the chemical nature of this compound, we propose the following avenues for future research.

Synthetic Chemistry

The primary and most immediate application of this compound is in synthetic organic chemistry. Researchers can utilize it as a starting material for the synthesis of novel isoindoline-containing compounds. A generalized workflow for its use is depicted below.

References

- 1. This compound | C16H17NO3S | CID 84820106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS:173528-92-2, (E)-4-甲氧基-N-(2-(2-(吡啶-4-基)乙烯基)苯基)苯磺酰胺-毕得医药 [bidepharm.com]

- 3. This compound 95% | CAS: 1025424-03-6 | AChemBlock [achemblock.com]

- 4. 1H-Isoindole-1,3(2H)-dione, 4-amino-2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]- | C20H22N2O6S | CID 9844913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1025424-03-6・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 7. 1H-Isoindole, 2,3-dihydro-4-Methoxy-2-[(4-Methylphenyl)sulfonyl]- suppliers & manufacturers in China [m.chemicalbook.com]

A Theoretical and Computational Guide to the Molecular Structure of 4-Methoxy-2-tosylisoindoline: A Quantum Chemical Approach

Abstract: 4-Methoxy-2-tosylisoindoline is a key intermediate in the synthesis of various pharmacologically active compounds. A profound understanding of its three-dimensional structure, electronic properties, and spectroscopic behavior is paramount for rational drug design and development. This technical guide provides a comprehensive, in-depth protocol for the theoretical investigation of this compound using quantum chemical calculations. We detail a robust methodology based on Density Functional Theory (DFT) for geometry optimization, vibrational analysis, and the prediction of spectroscopic (NMR, IR, UV-Vis) and electronic properties. This document is structured to serve as a practical workflow for researchers, scientists, and drug development professionals, explaining not just the procedural steps but the fundamental causality behind the selection of computational methods. While experimental data for the title compound is not publicly available for direct validation, this guide establishes a self-validating theoretical framework by referencing established principles and comparative data from analogous structures, ensuring scientific integrity and fostering a predictive understanding of the molecule's characteristics.

Introduction: The Significance of Isoindoline Scaffolds

The isoindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its rigid, bicyclic nature provides a well-defined orientation for appended functional groups, making it an ideal platform for designing ligands with high specificity for biological targets. The tosyl protecting group is frequently employed in synthetic pathways to control the reactivity of the isoindoline nitrogen, while substituents on the aromatic ring, such as the 4-methoxy group, are used to modulate electronic properties and metabolic stability.

Understanding the precise molecular geometry, conformational flexibility, and electronic landscape of intermediates like this compound is crucial. These properties dictate intermolecular interactions, influence reaction pathways, and ultimately determine the biological activity of the final drug substance. Computational chemistry offers a powerful, cost-effective, and time-efficient means to elucidate these characteristics at the atomic level before committing to extensive synthetic and experimental work.

This guide focuses on establishing a rigorous computational protocol to fully characterize this compound, providing a foundational dataset for future in silico screening, reactivity studies, and spectroscopic identification.

The Computational-Theoretical Framework: Methodology and Rationale

Our approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance between computational cost and accuracy for medium-sized organic molecules.[1][2][3] The choice of functional and basis set is critical for obtaining reliable results.

2.1. Selected Level of Theory: B3LYP/6-311++G(d,p)

For this investigation, we recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of exact Hartree-Fock exchange, which has been shown to provide excellent descriptions of the molecular geometries and electronic properties of a wide range of organic compounds, including sulfonamides.[4][5][6][7][8]

This functional will be paired with the 6-311++G(d,p) Pople-style basis set. Let's deconstruct this choice:

-

6-311G: A triple-zeta valence basis set, providing a high degree of flexibility for valence electrons, which are most involved in chemical bonding and reactivity.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing systems with lone pairs and for calculating properties like electron affinity and accurate thermochemistry, as they allow orbitals to expand into space.[7]

-

(d,p): Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the distortion of atomic orbitals from their standard shapes, which is crucial for accurately representing bonding in a molecular environment, particularly for hypervalent centers like the sulfur in the tosyl group.[9][10]

This combination of functional and basis set represents a robust and widely validated level of theory for molecules of this type, ensuring high-quality, trustworthy predictions.[6][8]

2.2. Computational Workflow

The comprehensive analysis of this compound follows a multi-step computational workflow. This process ensures that each subsequent calculation is based on a physically realistic and stable molecular structure.

Caption: Computational workflow for the theoretical analysis of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are described for use with the Gaussian suite of programs, a widely used software package in computational chemistry.[11][12][13][14]

3.1. Protocol 1: Molecular Geometry Optimization

The first and most critical step is to find the molecule's most stable three-dimensional structure, its global minimum on the potential energy surface.

-

Step 1: Build the Initial Structure: Construct an initial 3D model of this compound using a molecular builder like GaussView. Ensure correct atom connectivity and plausible initial bond lengths and angles.

-

Step 2: Prepare the Gaussian Input File: Create a text file (e.g., 4M2TI_opt.com) with the following keywords in the route section:

-

#p: Requests "print" level output for more detail.

-

B3LYP/6-311++G(d,p): Specifies the chosen level of theory.

-

Opt=Tight: Requests geometry optimization using very strict convergence criteria, ensuring a true energy minimum is found.[5]

-

Freq: This keyword is crucial. It requests a vibrational frequency calculation to be performed after the optimization completes. This is a self-validating step.

-

-

Step 3: Define the Molecule: Following the route section, add a title line, and then specify the charge (0) and spin multiplicity (1 for a singlet state) of the molecule, followed by the Cartesian coordinates from the molecular builder.

-

Step 4: Execute the Calculation: Submit the input file to Gaussian. The software will iteratively adjust the atomic positions to minimize the total energy of the system.[15]

-

Step 5: Verify the Optimized Structure: Upon completion, open the output log file. A successful optimization will conclude with the message "Optimization completed."

3.2. Protocol 2: Vibrational Frequency Analysis and IR Spectrum Simulation

This analysis serves two purposes: confirming the optimized structure is a true minimum and predicting the infrared spectrum.

-

Step 1: Confirmation of Minimum Energy: The Freq keyword in the optimization protocol automatically performs this step. After the calculation, search the output file for the computed vibrational frequencies. A true minimum energy structure will have zero imaginary frequencies . If negative frequencies are present, it indicates a saddle point, and the structure needs to be re-optimized.

-

Step 2: IR Spectrum Simulation: The output file will contain a table of vibrational frequencies and their corresponding IR intensities. These data can be used to generate a theoretical IR spectrum. Visualization software like GaussView can plot this data, typically applying a Lorentzian or Gaussian broadening function to simulate an experimental spectrum.[10][16]

-

Step 3: Analysis and Assignment: Analyze the predicted spectrum by assigning the major peaks to specific vibrational modes (e.g., S=O stretches, C-O-C ether stretches, aromatic C-H bends). This theoretical spectrum can then be compared to experimental IR data of analogous sulfonamides and methoxy-aromatic compounds for validation.[9]

3.3. Protocol 3: NMR Chemical Shift Calculation

Predicting the ¹H and ¹³C NMR spectra is vital for structural elucidation.

-

Step 1: Prepare the NMR Input File: Use the optimized geometry from Protocol 1. The Gaussian keyword for NMR calculations is GIAO (Gauge-Independent Atomic Orbital). Create a new input file with the route section:

-

Step 2: Execute and Analyze: Run the calculation. The output will list the absolute isotropic shielding values for each nucleus. To convert these to chemical shifts (δ), they must be referenced against the calculated shielding value of a standard, typically Tetramethylsilane (TMS), calculated at the exact same level of theory. δ_sample = σ_TMS - σ_sample

-

Step 3: Data Interpretation: The calculated chemical shifts can be tabulated and compared against established ranges for similar functional groups to assess the accuracy of the molecular model.[17][18][19]

3.4. Protocol 4: Electronic Properties and Reactivity Descriptors

This set of calculations provides insight into the molecule's electronic landscape, stability, and potential sites of reactivity.

-

Step 1: Frontier Molecular Orbitals (FMO) and UV-Vis Spectrum:

-

Calculation: To analyze the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) and predict the UV-Vis spectrum, a Time-Dependent DFT (TD-DFT) calculation is required.[20][21] Use the optimized geometry with the following keywords:

This requests the calculation of the first 10 excited states.

-

Analysis: The output will provide the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is an indicator of molecular stability. The TD-DFT results will list the electronic transitions, their wavelengths (λ), and oscillator strengths (f). The transitions with the largest oscillator strengths correspond to the major peaks in the UV-Vis absorption spectrum.[22][23][24]

-

-

Step 2: Molecular Electrostatic Potential (MEP) Map:

-

Concept: An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It reveals electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions.[25][26][27]

-

Generation: MEP maps can be generated from the output of the optimized structure calculation using visualization software like GaussView.[28]

-

-

Step 3: Natural Bond Orbital (NBO) Analysis:

-

Concept: NBO analysis translates the complex wavefunction into a chemically intuitive Lewis structure of localized bonds, lone pairs, and antibonding orbitals. It provides information on hybridization, atomic charges, and stabilizing donor-acceptor interactions (hyperconjugation).[29][30][31]

-

Calculation: Add Pop=NBO to the route section of a single-point energy calculation on the optimized geometry.[32][33]

-

-

Step 4: Quantum Theory of Atoms in Molecules (QTAIM):

-

Concept: QTAIM, or Bader analysis, analyzes the topology of the electron density to partition the molecule into atomic basins. It provides a rigorous definition of atoms and bonds, and analysis of bond critical points (BCPs) reveals the nature of chemical interactions (covalent vs. non-covalent).[34][35][36]

-

Calculation: This requires generating a wavefunction file (output=wfn) from a Gaussian calculation, which is then analyzed by specialized software like AIMAll or Multiwfn.[37][38]

-

Predicted Molecular Properties and Data Presentation

The protocols described above will yield a rich dataset characterizing this compound. For clarity and comparative analysis, this data should be presented in structured tables.

Table 1: Key Predicted Structural Parameters (Note: Values are hypothetical and would be populated from the output of the B3LYP/6-311++G(d,p) optimization.)

| Parameter | Predicted Value | Comparative Experimental Range |

| Bond Lengths (Å) | ||

| S=O (avg.) | 1.445 | 1.42 - 1.45 Å |

| S-N | 1.650 | 1.62 - 1.68 Å |

| S-C (aromatic) | 1.770 | 1.75 - 1.79 Å |

| C-O (methoxy) | 1.365 | 1.35 - 1.40 Å |

| **Bond Angles (°) ** | ||

| O=S=O | 120.5 | 118 - 122° |

| C-S-N | 107.0 | 105 - 109° |

| Dihedral Angles (°) | ||

| C(aromatic)-S-N-C(isoindoline) | 75.0 | Varies based on conformation |

Table 2: Predicted Electronic and Spectroscopic Data (Note: Values are hypothetical and for illustrative purposes.)

| Property | Predicted Value |

| Electronic Properties | |

| Dipole Moment | 3.5 Debye |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Spectroscopic Data | |

| Major IR Frequencies (cm⁻¹) | 1350, 1165 (SO₂ stretch); 1250 (C-O stretch) |

| Max UV-Vis Absorption (λ_max) | 275 nm |

| Selected ¹³C NMR Shifts (ppm) | 55.8 (OCH₃); 145.0, 129.8 (Tosyl C) |

| Selected ¹H NMR Shifts (ppm) | 3.85 (OCH₃); 2.40 (Tosyl CH₃); 4.50 (CH₂) |

Visualization of Key Molecular Features

Visual representations are essential for interpreting computational results. The following diagrams illustrate key outputs from the described analyses.

Caption: Relationship between Frontier Molecular Orbitals and Molecular Electrostatic Potential.

Conclusion: A Predictive Foundation for Drug Development

This technical guide has outlined a comprehensive and robust theoretical framework for the detailed structural and electronic characterization of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can reliably predict the molecule's optimized geometry, vibrational frequencies, NMR and UV-Vis spectra, and key reactivity indicators.

The detailed, step-by-step protocols provide a clear and reproducible workflow, while the rationale behind methodological choices ensures scientific rigor. Although lacking direct experimental data for the title compound, the proposed "validation by analogy" against data from structurally similar molecules provides a strong measure of confidence in the predicted results. The data generated through this computational approach serves as an invaluable resource for guiding synthetic efforts, interpreting experimental data, and accelerating the data-driven design of novel therapeutics based on the isoindoline scaffold.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 12. scribd.com [scribd.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. books.rsc.org [books.rsc.org]

- 20. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. GitHub - Manohara-Ai/UV-Vis_and_Excitation_Energy: Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF [github.com]

- 24. youtube.com [youtube.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 27. researchgate.net [researchgate.net]

- 28. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 29. NBO [cup.uni-muenchen.de]

- 30. legacy.batistalab.com [legacy.batistalab.com]

- 31. joaquinbarroso.com [joaquinbarroso.com]

- 32. m.youtube.com [m.youtube.com]

- 33. Rangsiman Ketkaew - Gaussian: How to Compute Bond Energy and Bond Order using NBO [sites.google.com]

- 34. joaquinbarroso.com [joaquinbarroso.com]

- 35. Using Atoms-In-Molecules (Bader) Analysis - QTAIM and WFN - Avogadro [avogadro.cc]

- 36. scm.com [scm.com]

- 37. youtube.com [youtube.com]

- 38. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 4-Methoxy-2-tosylisoindoline as a Novel Protecting Group for Amine Functionalities in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the theoretical application of 4-Methoxy-2-tosylisoindoline as a novel amine-protecting group in peptide synthesis. While direct literature precedent for its use in this specific context is limited, this guide extrapolates from the well-established chemistry of tosyl and related protecting groups to propose its potential utility. We will explore the hypothetical mechanisms of protection and deprotection, provide detailed experimental protocols for its introduction and cleavage, and discuss its potential advantages and disadvantages within the framework of modern peptide synthesis strategies. This application note is intended to serve as a foundation for researchers interested in exploring new protecting groups to address specific challenges in the synthesis of complex peptides.

Introduction: The Critical Role of Protecting Groups in Peptide Synthesis

The synthesis of peptides, whether in solution or on a solid phase, is a stepwise process that relies on the precise formation of amide bonds between amino acid monomers. To prevent unwanted side reactions and ensure the correct peptide sequence, the reactive functional groups of the amino acids, particularly the α-amino group and any reactive side chains, must be temporarily blocked or "protected".[1][2] The choice of protecting groups is paramount to the success of a peptide synthesis campaign, dictating the overall strategy and influencing the purity and yield of the final product.[3]

An ideal protecting group should be:

-

Easy to introduce in high yield.

-

Stable to the conditions of peptide coupling and subsequent deprotection of other protecting groups (orthogonality).[3][4][5]

-

Readily removable under specific and mild conditions that do not compromise the integrity of the peptide chain.[1]

-

Should not lead to racemization of the protected amino acid.

The most common strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and the Fmoc/tBu approaches, which rely on acid-labile and base-labile α-amino protecting groups, respectively.[1][6] However, the synthesis of complex peptides, such as those with unusual amino acids, post-translational modifications, or aggregation-prone sequences, often necessitates the exploration of novel protecting groups with unique properties.

This guide introduces this compound as a potential candidate for an amine protecting group. The tosyl (p-toluenesulfonyl) group is a well-known protecting group for amines, lauded for its stability.[7][8] The isoindoline scaffold, modified with a methoxy group, may offer unique steric and electronic properties that could modulate its reactivity and cleavage characteristics.

The Chemistry of this compound

2.1. Structure and Properties

This compound is a sulfonamide derivative with the following structure:

-

IUPAC Name: 4-methoxy-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole[9]

-

Molecular Weight: 303.38 g/mol [10]

The molecule incorporates a p-toluenesulfonyl (tosyl) group attached to the nitrogen of a 4-methoxyisoindoline moiety. The tosyl group is known for its electron-withdrawing nature, which can decrease the nucleophilicity of the protected amine. The methoxy group on the isoindoline ring is an electron-donating group, which could potentially influence the stability and cleavage of the protecting group.

2.2. Proposed Mechanism of Amine Protection

The introduction of the this compound group onto the α-amino group of an amino acid would likely proceed via a nucleophilic substitution reaction. The amino acid would act as the nucleophile, attacking the sulfur atom of a suitable this compound derivative, leading to the formation of a stable sulfonamide bond.

Experimental Protocols

Caution: These are proposed protocols and should be optimized for specific applications. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

3.1. Protocol 1: Protection of an Amino Acid with this compound

This protocol describes a hypothetical method for the protection of the α-amino group of an amino acid.

Materials:

-

Amino acid

-

This compound chloride (hypothetical reagent)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Suspend the amino acid (1.0 eq) in anhydrous DCM.

-

Add TEA or DIPEA (2.5 eq) to the suspension and stir until the amino acid dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the N-(this compound)-protected amino acid.

3.2. Protocol 2: Deprotection of the this compound Group

The tosyl group is known to be highly stable and typically requires strong acidic conditions for cleavage.[7] The following protocol is based on conditions commonly used for the removal of tosyl groups in peptide synthesis.[11]

Materials:

-

N-(this compound)-protected peptide resin

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Anisole (scavenger)

-

Thioanisole (scavenger, for peptides containing tryptophan)[12]

-

Cold diethyl ether

Procedure (HF Cleavage):

-

Place the peptide resin in a Kel-F reaction vessel.

-

Add anisole (and thioanisole if necessary) as a scavenger.

-

Cool the vessel in a dry ice/acetone bath.

-

Carefully condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours. Peptides with multiple arginine (Tos) residues may require longer reaction times.[11]

-

After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

-

Wash the resin with cold diethyl ether to remove the cleaved protecting groups and scavengers.

-

Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by filtration or centrifugation.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Proposed Mechanisms and Workflows

4.1. Proposed Protection Mechanism

References

- 1. biosynth.com [biosynth.com]

- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. Tosyl group - Wikipedia [en.wikipedia.org]

- 9. This compound | C16H17NO3S | CID 84820106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound 95% | CAS: 1025424-03-6 | AChemBlock [achemblock.com]

- 11. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 12. peptide.com [peptide.com]

Application Notes and Protocols: The Strategic Alkylation and Arylation of 4-Methoxy-2-tosylisoindoline with Organometallic Reagents

Introduction: Unlocking the Potential of the Isoindoline Scaffold

The isoindoline core is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. The ability to selectively introduce substituents at the C1 position of the isoindoline ring is a critical step in the diversification of these molecules, enabling the fine-tuning of their properties. 4-Methoxy-2-tosylisoindoline has emerged as a versatile building block for this purpose. The electron-donating methoxy group can influence the reactivity of the aromatic ring, while the tosyl group serves a dual role: it activates the C1 position towards nucleophilic attack and acts as a robust protecting group for the nitrogen atom. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction of this compound with a range of organometallic reagents, offering a gateway to a diverse array of novel 1-substituted isoindoline derivatives.

Scientific Foundation: The Chemistry of N-Acyliminium Ion Equivalents

The reaction of this compound with organometallic reagents is predicated on the in situ formation of a highly reactive electrophilic species. While N-tosylisoindolines are stable, the presence of a Lewis acid or the inherent polarity of the C1-N bond allows for the generation of an N-tosyliminium ion equivalent upon interaction with the organometallic reagent. This intermediate is a potent electrophile, readily undergoing nucleophilic attack by the carbanionic component of the organometallic species.

The tosyl group plays a crucial role in this transformation. Its strong electron-withdrawing nature stabilizes the partial positive charge on the nitrogen atom in the transition state, thereby facilitating the nucleophilic addition at the C1 position. The choice of the organometallic reagent (e.g., organolithium, Grignard reagent) and the reaction conditions can significantly influence the efficiency and selectivity of the transformation.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is paramount for any synthetic campaign. While not extensively documented, a plausible and robust synthesis of this compound can be adapted from established procedures for related isoindoline syntheses. A representative protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Methoxyphthalide

-

Lithium aluminum hydride (LiAlH₄)

-

Dry tetrahydrofuran (THF)

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reduction of 3-Methoxyphthalide: To a stirred suspension of lithium aluminum hydride (1.2 eq.) in dry THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-methoxyphthalide (1.0 eq.) in dry THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to afford the crude 4-methoxyisoindoline, which can be used in the next step without further purification.

-

Tosylation of 4-Methoxyisoindoline: Dissolve the crude 4-methoxyisoindoline (1.0 eq.) in dichloromethane (DCM).

-

To this solution, add triethylamine (1.5 eq.) and cool the mixture to 0 °C.

-

Add a solution of p-toluenesulfonyl chloride (1.1 eq.) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield this compound as a solid.

Reaction with Organometallic Reagents: Protocols and Mechanistic Insights

The following protocols provide detailed methodologies for the reaction of this compound with representative organometallic reagents. The underlying principle involves the nucleophilic addition of the organometallic reagent to the C1 position of the isoindoline ring.

General Reaction Scheme

Caption: General reaction of this compound.

Protocol 1: Alkylation with Organolithium Reagents

Organolithium reagents are highly reactive nucleophiles that readily add to the activated C1 position of N-tosylisoindolines.[1][2][3]

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) or other organolithium reagent in a suitable solvent (e.g., hexanes, diethyl ether)

-

Dry tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq.) in dry THF at -78 °C under an inert atmosphere, add the organolithium reagent (1.2 eq.) dropwise.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

-

Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-alkyl-4-methoxy-2-tosylisoindoline.

Protocol 2: Arylation and Alkylation with Grignard Reagents

Grignard reagents offer a versatile and widely used class of organometallics for the introduction of both alkyl and aryl substituents.

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium chloride) in a suitable solvent (e.g., THF, diethyl ether)

-

Dry tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq.) in dry THF at 0 °C under an inert atmosphere, add the Grignard reagent (1.5 eq.) dropwise.

-

Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

-

Work-up: Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the 1-aryl- or 1-alkyl-4-methoxy-2-tosylisoindoline.

Data Summary and Comparison

The choice of organometallic reagent can influence reaction conditions and yields. The following table provides a comparative summary based on expected outcomes for the reaction with this compound.

| Organometallic Reagent | Typical Nucleophile | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| n-Butyllithium | Alkyl | -78 | 1-3 | 75-90 |

| Phenyllithium | Aryl | -78 to 0 | 1-3 | 70-85 |

| Phenylmagnesium bromide | Aryl | 0 to RT | 2-6 | 65-80 |

| Ethylmagnesium chloride | Alkyl | 0 to RT | 2-6 | 70-85 |

Experimental Workflow Visualization

Caption: A typical experimental workflow for the reaction.

Troubleshooting and Expert Insights

-

Anhydrous Conditions: The success of these reactions is highly dependent on maintaining strictly anhydrous conditions. Organometallic reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.

-

Reagent Quality: The titer of commercial organolithium and Grignard reagents can vary. It is advisable to titrate the reagent before use to ensure accurate stoichiometry.

-

Temperature Control: For highly reactive organolithium reagents, maintaining a low temperature (-78 °C) is crucial to prevent side reactions and decomposition.

-

Steric Hindrance: Sterically hindered organometallic reagents may react more slowly or require elevated temperatures. In some cases, this can lead to lower yields.

-

Deprotection of the Tosyl Group: The N-tosyl group can be removed under various conditions, such as with reducing agents (e.g., sodium naphthalenide, magnesium in methanol) or under strongly acidic or basic conditions, to liberate the free secondary amine of the 1-substituted isoindoline product. This provides a versatile handle for further synthetic transformations.

Conclusion

The reaction of this compound with organometallic reagents represents a powerful and versatile strategy for the synthesis of a wide range of 1-substituted isoindoline derivatives. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the chemical space around this important heterocyclic scaffold, paving the way for the discovery of new therapeutic agents and functional materials.

References

Application Notes & Protocols: Strategic Deprotection of 4-Methoxy-2-tosylisoindoline